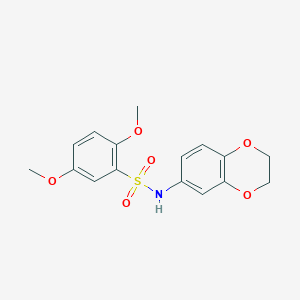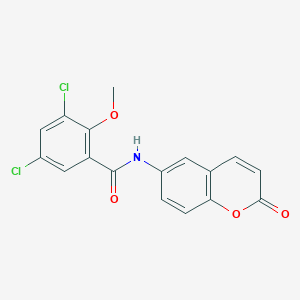
2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide
Vue d'ensemble
Description
2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide, also known as AEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEPA belongs to the class of amides and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but studies have suggested that it may act through various pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspase enzymes. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines. Furthermore, this compound has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacterial strains.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis through the activation of caspase enzymes. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines. Furthermore, this compound has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its potential therapeutic applications and its ability to inhibit cancer cell growth and induce apoptosis. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide. One area of research is the development of new cancer treatments using this compound. Another area of research is the development of new antibiotics using this compound to combat antibiotic-resistant bacterial strains. Furthermore, research can be done to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas, such as neuroprotection.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide has been the subject of several scientific research studies due to its potential therapeutic applications. Some of the research areas where this compound has been studied include cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In addition, this compound has shown neuroprotective effects by reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15-10-6-5-9-14(15)17-16(19)13-18-11-7-3-4-8-12-18/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSMCLUJOYWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B3450253.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B3450260.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3450268.png)
![2-chloro-N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B3450275.png)
![3-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B3450280.png)
![4-cyano-2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B3450283.png)

![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B3450302.png)
![5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B3450318.png)
![N-{2-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3450326.png)
![1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B3450337.png)
![1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}indoline](/img/structure/B3450341.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3450347.png)